Methyl 4-cyano-2-nitrobutanoate
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Overview
Description
Methyl 4-cyano-2-nitrobutanoate is an organic compound with the molecular formula C6H8N2O4. It is a derivative of butanoic acid and contains both a cyano group and a nitro group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-nitrobutanoate can be synthesized through various methods. One common approach involves the nitration of methyl 4-cyanobutanoate using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Methyl 4-amino-2-nitrobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-cyano-2-nitrobutanoic acid.
Scientific Research Applications
Methyl 4-cyano-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-nitrobutanoate involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the cyano group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobutanoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 4-cyanobutanoate: Lacks the nitro group, limiting its reactivity in reduction reactions.
Uniqueness
Methyl 4-cyano-2-nitrobutanoate is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
90016-21-0 |
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Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
methyl 4-cyano-2-nitrobutanoate |
InChI |
InChI=1S/C6H8N2O4/c1-12-6(9)5(8(10)11)3-2-4-7/h5H,2-3H2,1H3 |
InChI Key |
KYEKCPPDJVUYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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